1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide
Description
1-(4-(Cyclohexanecarboxamido)benzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole core substituted at the 1-position with a benzyl group bearing a cyclohexanecarboxamido moiety and at the 4-position with a carboxamide linked to a 3,5-dimethylphenyl group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. Such compounds are often explored as kinase inhibitors, enzyme modulators, or antimicrobial agents .
Properties
IUPAC Name |
1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-18-12-19(2)14-23(13-18)29-26(32)24-16-30(17-27-24)15-20-8-10-22(11-9-20)28-25(31)21-6-4-3-5-7-21/h8-14,16-17,21H,3-7,15H2,1-2H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPXWOBAEOTBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a synthetic derivative within the imidazole class known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H28N4O2
- Molecular Weight : 396.49 g/mol
- IUPAC Name : this compound
This compound features a cyclohexanecarboxamide moiety and an imidazole ring, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cancer proliferation and apoptosis. The imidazole ring is known to interact with multiple biological targets, including:
- Kinases : Inhibition of specific kinases can lead to reduced cell proliferation.
- Receptors : Binding to certain receptors may alter cellular signaling cascades, promoting apoptosis in cancer cells.
Anticancer Activity
Research has demonstrated that similar imidazole derivatives exhibit significant anticancer properties. For instance, compounds targeting the colchicine binding site on tubulin have shown promising results in disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
In vitro studies have indicated that derivatives of imidazole can induce G2/M phase arrest in cancer cell lines. For example, a related compound demonstrated an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
Case Studies
Several studies have highlighted the efficacy of imidazole derivatives in preclinical settings:
-
Study on Breast Cancer Cells :
- Objective : Evaluate the antiproliferative effects of imidazole derivatives.
- Findings : Significant G2/M phase arrest was observed in MCF-7 cells treated with related compounds. The study suggested that these compounds could serve as potential candidates for breast cancer therapy due to their selective toxicity towards cancer cells .
- Mechanistic Insights :
Comparative Analysis
The following table summarizes the biological activities of selected imidazole derivatives compared to our compound:
| Compound Name | IC50 (nM) | Target | Mechanism |
|---|---|---|---|
| Compound A | 52 | MCF-7 | Microtubule destabilization |
| Compound B | 74 | MDA-MB-231 | G2/M phase arrest |
| This compound | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and structurally related analogs from the provided evidence:
Pharmacological Implications
- The cyclohexane moiety could prolong half-life via increased metabolic stability.
- Compound 11 : The sulfonamide group is associated with antibacterial activity (e.g., carbonic anhydrase inhibition), whereas the target’s carboxamide may favor kinase or protease modulation .
- Benzimidazole Carboxamide : Benzimidazoles often exhibit antiviral or antiparasitic activity. The methoxy substituents might reduce cytotoxicity compared to alkyl groups .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
